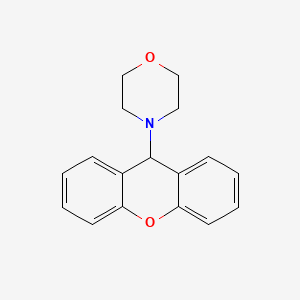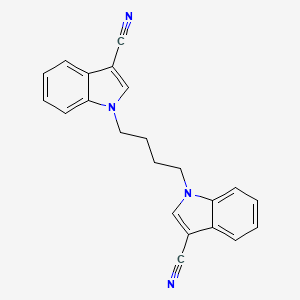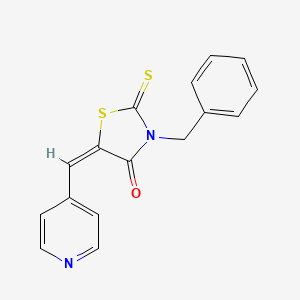
4-(9H-xanthen-9-yl)morpholine
Descripción general
Descripción
4-(9H-xanthen-9-yl)morpholine: is a chemical compound that features a morpholine ring attached to a xanthene scaffold Xanthene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9H-xanthen-9-yl)morpholine typically involves the reaction of xanthene derivatives with morpholine under specific conditions. One common method is the nucleophilic substitution reaction where a halogenated xanthene derivative reacts with morpholine in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from 60°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(9H-xanthen-9-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The xanthene moiety can be oxidized to form xanthone derivatives.
Reduction: Reduction reactions can modify the xanthene ring, potentially leading to dihydroxanthene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions, typically in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the xanthene moiety can yield xanthone derivatives, while substitution reactions can introduce various functional groups onto the morpholine ring.
Aplicaciones Científicas De Investigación
4-(9H-xanthen-9-yl)morpholine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Xanthene derivatives, including this compound, have shown potential in drug discovery, particularly for their anti-inflammatory and anticancer properties.
Industry: The compound can be used in the development of dyes, pigments, and fluorescent materials due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 4-(9H-xanthen-9-yl)morpholine involves its interaction with specific molecular targets. The xanthene moiety can intercalate with DNA, inhibiting the replication process, while the morpholine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
Xanthone: A parent compound of xanthene derivatives, known for its diverse biological activities.
9H-xanthen-9-one: A closely related compound with similar structural features but lacking the morpholine ring.
Morpholine derivatives: Compounds containing the morpholine ring, often used in medicinal chemistry for their pharmacological properties.
Uniqueness
4-(9H-xanthen-9-yl)morpholine is unique due to the combination of the xanthene scaffold and the morpholine ring. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propiedades
IUPAC Name |
4-(9H-xanthen-9-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-3-7-15-13(5-1)17(18-9-11-19-12-10-18)14-6-2-4-8-16(14)20-15/h1-8,17H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCMPVTYYKCDIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2C3=CC=CC=C3OC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-4-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4666909.png)
![2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4666915.png)

![2-{[5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4666927.png)
![2-fluoro-N-{[5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4666935.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4666940.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3,5-dimethoxybenzamide](/img/structure/B4666953.png)
![3,5-dimethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B4666977.png)
![ETHYL 2-({[4-(2-FLUOROPHENYL)PIPERAZINO]CARBONYL}AMINO)ACETATE](/img/structure/B4666978.png)

![4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B4667004.png)
![2-ETHYL-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-BUTANONE](/img/structure/B4667007.png)

